molecular formula C11H21N3 B1462506 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine CAS No. 1154106-47-4

3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine

Cat. No. B1462506
CAS RN: 1154106-47-4
M. Wt: 195.3 g/mol
InChI Key: KCDNWDRBHLWWGW-UHFFFAOYSA-N
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Description

The molecule “3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The tert-butyl group is a very common substituent in organic chemistry with the formula (CH3)3C-. The isobutyl group is a four-carbon branch, which is one of the many isomers of butyl .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrazole derivative with tert-butyl and isobutyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring substituted with tert-butyl and isobutyl groups. The exact structure would depend on the positions of these substituents on the pyrazole ring .


Chemical Reactions Analysis

As a pyrazole derivative, this compound might undergo reactions typical for this class of compounds, such as electrophilic substitution or nucleophilic addition. The presence of tert-butyl and isobutyl groups could also influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrazoles are generally stable and have moderate to high melting points. The presence of tert-butyl and isobutyl groups could make the compound more hydrophobic .

Scientific Research Applications

Synthesis and Structural Analysis

3-(tert-Butyl)-1-isobutyl-1H-pyrazol-5-amine has been utilized in various synthetic processes and structural analyses. An efficient one-pot two-step synthesis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported, highlighting the operational ease and short reaction time of this methodology (Becerra, Rojas, & Castillo, 2021). Additionally, the molecular and supramolecular structures of 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine (2NPz) were analyzed using experimental and computational methods (Cuenú et al., 2017).

Intermediate in Synthesis

This compound plays a critical role as an intermediate in the synthesis of target molecules. For instance, it is an intermediate in the synthesis of an mTOR targeted PROTAC molecule, highlighting its significance in the creation of complex organic structures (Zhang et al., 2022).

NMR Spectroscopy Studies

The compound and its derivatives have been subjects in NMR spectroscopy studies. For example, tri(tert-butyl)plumbyl-amine, a related compound, was studied using 1D and 2D NMR spectroscopy, which aided in understanding its structural properties (Herberhold et al., 1997).

Pyrazole Protecting Group

In the context of protecting groups, tert-butyl has been used as a pyrazole protecting group, exemplified in the preparation of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. This highlights the versatility of tert-butyl groups in synthetic chemistry (Pollock & Cole, 2014).

Catalysis and Polymerization

The compound and its variants have applications in catalysis and polymerization. For instance, pyrazolylamine ligands, including derivatives of 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine, were used in catalyzing the oligomerization and polymerization of ethylene, demonstrating the compound's utility in industrial chemistry processes (Obuah et al., 2014).

Nonlinear Optical Studies

The compound's derivatives have also been studied for their nonlinear optical properties. For example, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine was synthesized and its structural and nonlinear optical properties were analyzed (Tamer et al., 2016).

Biologically Active Compounds

Research has also explored the reactivity of derivatives like 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, emphasizing its potential as a biologically active compound (Mironovich & Shcherbinin, 2014).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If it’s used as a drug or a catalyst, the mechanism of action would depend on the specific context .

Future Directions

The study and application of pyrazole derivatives is a vibrant field in medicinal chemistry, materials science, and other areas. Future research could explore the properties and potential applications of this specific compound .

properties

IUPAC Name

5-tert-butyl-2-(2-methylpropyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3/c1-8(2)7-14-10(12)6-9(13-14)11(3,4)5/h6,8H,7,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDNWDRBHLWWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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